N-((1-Ethyl-1H-pyrazol-4-yl)methyl)-4-isopropylaniline

CAS No.:

Cat. No.: VC13279726

Molecular Formula: C15H21N3

Molecular Weight: 243.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3 |

|---|---|

| Molecular Weight | 243.35 g/mol |

| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline |

| Standard InChI | InChI=1S/C15H21N3/c1-4-18-11-13(10-17-18)9-16-15-7-5-14(6-8-15)12(2)3/h5-8,10-12,16H,4,9H2,1-3H3 |

| Standard InChI Key | FZXDLUVQBMXOAO-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C |

| Canonical SMILES | CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

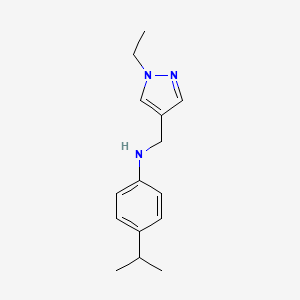

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted with an ethyl group at the 1-position. A methylene (-CH₂-) bridge connects the pyrazole’s 4-position to the nitrogen of 4-isopropylaniline (Figure 1). The isopropyl group (-CH(CH₃)₂) at the para position of the aniline ring introduces steric bulk, influencing reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| IUPAC Name | N-[(1-ethylpyrazol-4-yl)methyl]-4-propan-2-ylaniline |

| CAS Number | 400858-56-2 |

| Molecular Formula | C₁₅H₂₁N₃ |

| Molecular Weight | 243.35 g/mol |

| SMILES | CCN1C=C(C=N1)CNC2=CC=C(C=C2)C(C)C |

| InChI Key | FZXDLUVQBMXOAO-UHFFFAOYSA-N |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Spectroscopic Characterization

-

NMR: The proton NMR spectrum (hypothetical) would show signals for the ethyl group (δ ~1.3 ppm, triplet; δ ~4.0 ppm, quartet), pyrazole protons (δ ~7.4–7.9 ppm), and isopropyl groups (δ ~1.2 ppm, doublet) .

-

MS: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 243.17 [M+H]⁺.

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via alkylation or Mannich-type reactions involving 1-ethyl-1H-pyrazol-4-amine and 4-isopropylbenzaldehyde intermediates . A typical pathway involves:

-

Preparation of 1-ethyl-1H-pyrazol-4-amine: Synthesized by reducing 1-ethyl-1H-pyrazole-4-carbonitrile using LiAlH₄ .

-

Condensation with 4-isopropylaniline: The amine reacts with 4-isopropylbenzaldehyde under reductive amination conditions (e.g., NaBH₃CN) to form the methylene bridge .

Table 2: Representative Synthesis Conditions

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-isopropylaniline + formaldehyde | Friedel-Crafts alkylation | 60–70% |

| 2 | 1-ethylpyrazole-4-amine + aldehyde | NaBH₃CN, MeOH, rt, 12 h | 50–55% |

Purification and Analysis

-

Chromatography: Purified via silica gel column chromatography using ethyl acetate/hexane gradients .

-

Crystallization: Recrystallization from ethanol yields pure product .

| Application | Compound Class | Activity/Outcome |

|---|---|---|

| Anticancer | Pyrazole-aniline hybrids | TGF-β inhibition (IC₅₀ 2.1 nM) |

| Antimalarial | Pyrazole-amines | Gametocytocidal (EC₅₀ 0.8 µM) |

| Polymerization Catalysis | Co(II)/Zn(II) complexes | rac-LA conversion >95% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume